Absence of Publicly Available, Comparator-Anchored Biological Data
No quantitative head-to-head data (e.g., IC50, Ki, cellular activity, selectivity panel) comparing 3-(benzyloxy)-N-(3-chloro-2-methylphenyl)isoxazole-5-carboxamide to structurally defined analogs were identified in primary literature, patents, or authoritative databases [1]. The compound is not indexed in PubChem, ChEMBL, or BindingDB with assay results. This contrasts with numerous other isoxazole-5-carboxamides disclosed in the TRPV1 patent literature, for which explicit IC50 values and selectivity ratios are provided [1].
| Evidence Dimension | Availability of comparative pharmacological data |
|---|---|
| Target Compound Data | No public quantitative data |
| Comparator Or Baseline | Exemplified compounds in US20120095002A1 (e.g., compounds with R1 = 4-chlorophenyl, R2 = methyl, R3 = cyclopropylmethyl) have reported TRPV1 IC50 values |
| Quantified Difference | Not calculable |
| Conditions | Literature and database survey (PubChem, ChEMBL, BindingDB, Google Patents, PubMed, SciFinder) |
Why This Matters
Procurement decisions for SAR expansion require baseline activity data; without it, the compound cannot be prioritized over an analog that has proven on-target activity.
- [1] Palin, R.; Ratcliffe, P. D. Isoxazole-5-carboxamide derivatives. U.S. Patent US20120095002A1, 2012. View Source
